4-(((1H-Indol-3-yl)methylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(((1H-Indol-3-yl)methylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an indole moiety, a chlorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-Indol-3-yl)methylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(((1H-Indol-3-yl)methylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(((1H-Indol-3-yl)methylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((1H-Indol-3-yl)methylene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 4-(((1H-Indol-3-yl)methylene)amino)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-(((1H-Indol-3-yl)methylene)amino)-3-(3-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 4-(((1H-Indol-3-yl)methylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance its reactivity and interaction with molecular targets compared to similar compounds without this substituent.
Biological Activity
The compound 4-(((1H-Indol-3-yl)methylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H17ClN4S, with a molecular weight of approximately 418.9 g/mol. The structure includes an indole moiety linked to a triazole ring, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
---|---|---|
Staphylococcus aureus | 0.25 - 32 | |
Escherichia coli | 0.125 - 64 | |
Pseudomonas aeruginosa | 0.5 - 32 | |
Bacillus subtilis | 0.5 - 16 |
The compound's activity was assessed using standard methods such as broth microdilution and agar diffusion assays. Notably, derivatives with specific substitutions at the triazole ring exhibited enhanced antibacterial efficacy compared to their parent compounds.
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains:
The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis, critical for fungal survival.
Anticancer Activity
Emerging studies have explored the anticancer potential of triazole derivatives. The compound has been tested against several cancer cell lines:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast cancer) | 10 | |
HeLa (Cervical cancer) | 5 | |
A549 (Lung cancer) | 12 |
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest, with further studies needed to elucidate the precise molecular mechanisms involved.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it outperformed traditional antibiotics like chloramphenicol, suggesting its potential as a new therapeutic agent for resistant infections .
- Antifungal Assessment : Another study highlighted the compound's efficacy against Candida species, demonstrating lower MIC values compared to existing antifungal agents such as fluconazole .
- Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound induced significant apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent .
Properties
CAS No. |
478255-23-1 |
---|---|
Molecular Formula |
C17H12ClN5S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12ClN5S/c18-13-5-3-4-11(8-13)16-21-22-17(24)23(16)20-10-12-9-19-15-7-2-1-6-14(12)15/h1-10,19H,(H,22,24)/b20-10+ |
InChI Key |
SSSJCXOUBMTSNQ-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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